Cizolirtine citrate's molecular structure is characterized by its ability to interact with neuropeptide receptors. While specific structural data such as molecular formula and 3D conformation are not provided in the search results, it can be inferred that the compound's design allows for effective binding to receptors involved in bladder function regulation. The molecular weight and specific bonding characteristics would typically be analyzed using techniques like nuclear magnetic resonance spectroscopy or mass spectrometry, although such analyses were not detailed in the current sources.
Cizolirtine citrate participates in various chemical reactions primarily related to its pharmacological activity. As a modulator of neuropeptide release, it likely engages in receptor-ligand interactions that lead to downstream effects on bladder muscle contraction and relaxation. The exact chemical reactions involved during its therapeutic action are complex and would typically involve receptor activation leading to signal transduction pathways that regulate urinary function .
The mechanism of action of cizolirtine citrate involves modulation of neuropeptides such as substance-P and calcitonin gene-related peptide. These neuropeptides play critical roles in the signaling pathways that govern bladder overactivity. By inhibiting or enhancing the release of these peptides, cizolirtine citrate can effectively reduce symptoms of urgency and frequency associated with overactive bladder conditions. Clinical studies have shown significant reductions in urinary incontinence episodes among patients treated with cizolirtine citrate compared to placebo groups .
Cizolirtine citrate is presented as a white crystalline solid with high purity (99.9%). While detailed physical properties such as melting point, solubility, and stability under various conditions are not specified in the search results, these characteristics are crucial for understanding its formulation and storage requirements. Generally, compounds like cizolirtine citrate would be expected to exhibit solubility in common solvents used for pharmaceutical formulations .
Cizolirtine citrate has been primarily studied for its application in treating urinary incontinence secondary to overactive bladder syndrome. Clinical trials have demonstrated its effectiveness in reducing urinary urgency and frequency, making it a promising candidate for patients suffering from this condition. Additionally, ongoing research may explore its potential applications in other areas related to neuropeptide modulation, including pain management and other neurological disorders .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2